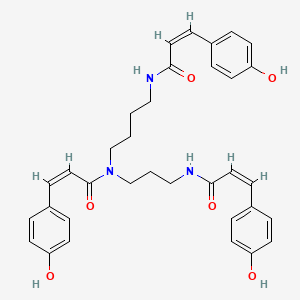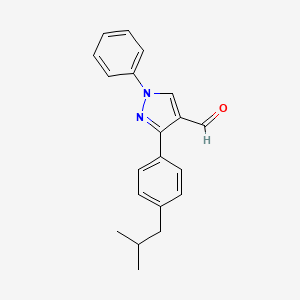
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is a chemical compound that belongs to the class of piperidine derivatives It features a furan ring substituted with a methanamine group and a 4-methylpiperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine typically involves the reaction of 4-methylpiperidine with a furan derivative. One common method includes the following steps:
Formation of the Furan Intermediate: The furan ring is synthesized through a series of reactions starting from readily available precursors.
Substitution Reaction: The furan intermediate is then reacted with 4-methylpiperidine under controlled conditions to introduce the piperidine moiety.
Final Amination: The resulting compound undergoes a final amination step to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers use it to study its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methylpiperidin-4-yl)methanamine
- (4-Methylpiperidin-4-yl)methanol
- (1-Benzylpiperidin-4-yl)methanol
Uniqueness
(5-(4-Methylpiperidin-1-yl)furan-2-yl)methanamine is unique due to its combination of a furan ring and a piperidine moiety This structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
[5-(4-methylpiperidin-1-yl)furan-2-yl]methanamine |
InChI |
InChI=1S/C11H18N2O/c1-9-4-6-13(7-5-9)11-3-2-10(8-12)14-11/h2-3,9H,4-8,12H2,1H3 |
InChI-Schlüssel |
JKXYZVRDJJIVQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=C(O2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(furan-2-yl)-8-methoxy-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14871059.png)

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)

![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)

![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)



![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
